molecular formula C7H12N2O2 B12880347 4-((Dimethylamino)methyl)-5-methylisoxazol-3-ol

4-((Dimethylamino)methyl)-5-methylisoxazol-3-ol

Cat. No.: B12880347
M. Wt: 156.18 g/mol
InChI Key: CUOMGVPPIYRFOX-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-5-methylisoxazol-3-ol is a heterocyclic compound that features an isoxazole ring substituted with a dimethylaminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-5-methylisoxazol-3-ol typically involves the formation of the isoxazole ring followed by the introduction of the dimethylaminomethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-4-nitroisoxazole with dimethylamine in the presence of a reducing agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-5-methylisoxazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Dimethylamino)methyl)-5-methylisoxazol-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-5-methylisoxazol-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the isoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Dimethylamino)methyl)-5-methylisoxazol-3-ol is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Its combination of a dimethylaminomethyl group and a methyl group on the isoxazole ring makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[(dimethylamino)methyl]-5-methyl-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-5-6(4-9(2)3)7(10)8-11-5/h4H2,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOMGVPPIYRFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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